capryloyl-CoA

Description

Significance of Octanoyl-Coenzyme A as a Central Metabolic Intermediate

Octanoyl-CoA holds a central position in cellular metabolism, primarily as an intermediate in the beta-oxidation of fatty acids. caymanchem.com Very long-chain fatty acids undergo an initial round of oxidation in peroxisomes until they are shortened to octanoyl-CoA, which is then transported to the mitochondria for complete oxidation. wikipedia.orgwikipedia.orgwikipedia-on-ipfs.org This process underscores its importance in breaking down fats to generate acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.org Its role is crucial for providing energy, especially in tissues like the heart and skeletal muscles. mdpi.com The levels of octanoyl-CoA can be indicative of certain metabolic states; for instance, increased levels have been observed in the liver of patients with Reye's syndrome. caymanchem.com

Overview of its Role as an Acyl Group Carrier in Cellular Processes

As an acyl-CoA derivative, octanoyl-CoA functions as a carrier of the octanoyl group, an eight-carbon acyl chain. chemimpex.comebi.ac.uk This "activated" form of octanoic acid allows it to participate in various enzymatic reactions. chemimpex.com The transfer of this acyl group is fundamental for both the synthesis and degradation of fatty acids. chemimpex.com Beyond its role in catabolism, the octanoyl group can be transferred to other molecules, such as carnitine, facilitating transport across mitochondrial membranes. wikipedia.orgfrontiersin.org This carrier function is essential for the trafficking of fatty acids between different cellular compartments, such as from peroxisomes to mitochondria, ensuring the efficient processing of lipids. frontiersin.orgnih.gov

Structure

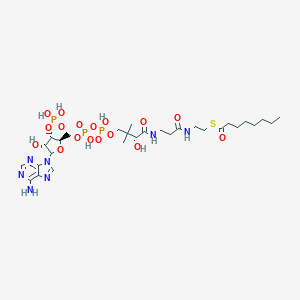

2D Structure

Properties

IUPAC Name |

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMZYOXOBSXMII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50N7O17P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862615 | |

| Record name | S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} octanethioate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

893.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Octanoyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1264-52-4 | |

| Record name | Octanoyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Cycles Involving Octanoyl Coenzyme a

Fatty Acid Catabolism: Beta-Oxidation

Beta-oxidation is the primary metabolic process for breaking down fatty acids to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. libretexts.orgaocs.orgabcam.com The location of this process—mitochondria or peroxisomes—depends on the chain length of the fatty acid. smpdb.ca

Mitochondria are the primary site for the beta-oxidation of short, medium, and long-chain fatty acids. smpdb.ca For medium-chain fatty acids like octanoic acid, the process begins with its activation to octanoyl-CoA, which then enters a cyclic series of four enzymatic reactions. abcam.comlibretexts.org

The initial and rate-limiting step in each cycle of mitochondrial beta-oxidation is catalyzed by a family of enzymes known as acyl-coenzyme A dehydrogenases (ACADs). wikipedia.orgd-nb.info These flavoenzymes are responsible for introducing a double bond into the fatty acyl-CoA molecule. wikipedia.org The ACAD family includes several members with distinct but overlapping specificities for fatty acyl-CoAs of different chain lengths: short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases. nih.govnih.gov

Octanoyl-CoA is a principal and highly efficient physiological substrate for medium-chain acyl-CoA dehydrogenase (MCAD). nih.govcaymanchem.com While MCAD can act on a range of acyl-CoAs with chain lengths from 6 to 12 carbons, studies show its specificity is particularly targeted towards octanoyl-CoA (C8-CoA). wikipedia.orgdrugbank.com The active site of the MCAD enzyme is structurally suited to bind octanoyl-CoA, positioning it ideally for the dehydrogenation reaction. wikipedia.org This reaction requires flavin adenine (B156593) dinucleotide (FAD) as a cofactor and is initiated by a specific glutamate (B1630785) residue (Glu 376 in human MCAD) that facilitates the removal of a proton. wikipedia.orgd-nb.info

The conversion of a longer fatty acid, decanoyl-coenzyme A (C10-CoA), into octanoyl-CoA represents one full cycle, specifically the fourth pass, of the beta-oxidation spiral. reactome.orgnih.gov This transformation involves a sequence of four distinct enzymatic reactions. reactome.orgreactome.org

The process is as follows:

Dehydrogenation: Medium-chain acyl-CoA dehydrogenase (MCAD) catalyzes the oxidation of decanoyl-CoA, forming trans-2-decenoyl-CoA and reducing FAD to FADH2. reactome.orgnih.gov

Hydration: Enoyl-CoA hydratase, also known as crotonase, adds a water molecule across the double bond of trans-2-decenoyl-CoA to produce (S)-3-hydroxydecanoyl-CoA. reactome.orgnih.gov

Dehydrogenation: The hydroxyl group of (S)-3-hydroxydecanoyl-CoA is oxidized to a keto group by 3-hydroxyacyl-CoA dehydrogenase, yielding 3-ketodecanoyl-CoA. reactome.orgnih.gov This step uses NAD+ as an electron acceptor, producing NADH. The enzyme involved, short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), has a broad substrate specificity despite its name. reactome.org

Thiolysis: Finally, beta-ketothiolase cleaves 3-ketodecanoyl-CoA by inserting a new coenzyme A molecule. reactome.orgreactome.org This reaction releases a two-carbon unit as acetyl-CoA and the remaining eight-carbon fatty acyl chain as octanoyl-CoA. reactome.orgnih.gov

This newly formed octanoyl-CoA is then ready to enter the subsequent round of beta-oxidation. reactome.org

Table 1: Enzymatic Conversion of Decanoyl-CoA to Octanoyl-CoA

| Step | Enzyme | Substrate | Product(s) |

|---|---|---|---|

| 1 | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Decanoyl-CoA | trans-2-Decenoyl-CoA |

| 2 | Enoyl-CoA Hydratase (Crotonase) | trans-2-Decenoyl-CoA | (S)-3-Hydroxydecanoyl-CoA |

| 3 | 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) | (S)-3-Hydroxydecanoyl-CoA | 3-Ketodecanoyl-CoA |

The oxidation of fatty acyl-CoA esters is intrinsically linked to the mitochondrial respiratory chain, as the FADH2 and NADH produced are reoxidized to generate ATP. abcam.com Kinetic studies reveal that the efficiency of this process is highly dependent on the structural integrity of the mitochondria. nih.gov

Research comparing different mitochondrial preparations has shown that the oxidation of saturated acyl-CoAs like octanoyl-CoA is significant and dependent on NAD+ and Coenzyme A. nih.gov In gently disrupted mitochondria, where the functional connection between the beta-oxidation enzymes and the respiratory chain is largely preserved, octanoyl-CoA is oxidized at approximately 50% of the rate observed for unsaturated intermediates like crotonyl-CoA. nih.gov However, in vigorously disrupted mitochondria, this connection is broken, and the oxidation rate of octanoyl-CoA becomes almost undetectable. nih.gov This highlights the kinetic advantage conferred by the close organization of the beta-oxidation enzymes and the respiratory chain complexes in situ. nih.gov The reaction of MCAD with octanoyl-CoA is complex, proceeding through the formation of a notable charge-transfer complex between the reduced enzyme and the product, trans-2-octenoyl-CoA, which is the point of electron transfer to the electron-transferring flavoprotein (ETF). d-nb.infonih.gov

Table 2: Relative Oxidation Rates in Mitochondrial Preparations

| Mitochondrial Preparation | Acyl-CoA Substrate | Relative Oxidation Rate |

|---|---|---|

| Gently Disrupted | Crotonyl-CoA & 3-Hydroxybutyryl-CoA | High (~700% of disrupted) |

| Gently Disrupted | Octanoyl-CoA & Butyryl-CoA | Moderate (~50% of Crotonyl-CoA) |

| Vigorously Disrupted | Octanoyl-CoA & Butyryl-CoA | Hardly Detectable |

Data derived from studies on respiration-linked oxidation. nih.gov

While mitochondria handle most fatty acid oxidation, peroxisomes play a specialized role, particularly in the metabolism of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbons. smpdb.canih.govnih.gov

Peroxisomes carry out the initial cycles of beta-oxidation for VLCFAs, which are too long to be processed directly by mitochondria. smpdb.careactome.org This peroxisomal pathway shortens the long carbon chains, producing acetyl-CoA and a chain-shortened acyl-CoA. reactome.orgnih.gov Octanoyl-CoA is a key end product of this peroxisomal shortening process. reactome.orgnih.govwikipedia.org

Once the VLCFA has been shortened to a medium-chain length, such as octanoyl-CoA, it is transported from the peroxisome to the mitochondrion to undergo complete oxidation to acetyl-CoA. smpdb.cawikipedia.org The export from the peroxisome can be facilitated by converting the acyl-CoAs into their corresponding carnitine esters. nih.gov Carnitine octanoyltransferase (CROT) is the enzyme responsible for converting octanoyl-CoA to octanoyl-carnitine for this transport. nih.gov Pathological conditions such as Zellweger syndrome, which are characterized by deficient peroxisomal function, lead to the accumulation of toxic VLCFAs due to the impairment of this shortening pathway. nih.gov

Peroxisomal Beta-Oxidation of Very Long Chain Fatty Acids

Enzymatic Components: Role of Acyl-Coenzyme A Oxidases (ACOX)

Acyl-coenzyme A oxidases (ACOX) are the initial and rate-limiting enzymes in the peroxisomal β-oxidation pathway. nih.govebi.ac.uk This pathway is responsible for the breakdown of various fatty acids, including very-long-chain fatty acids (VLCFAs), and results in the production of shortened acyl-CoAs, such as octanoyl-CoA. nih.govresearchgate.net The ACOX enzyme catalyzes the desaturation of a fatty acyl-CoA, like palmitoyl-CoA, to a 2-trans-enoyl-CoA. ebi.ac.uk During this reaction, electrons are transferred from the FADH₂ cofactor to molecular oxygen, which leads to the production of hydrogen peroxide (H₂O₂). researchgate.net

Different isoforms of ACOX exhibit varying substrate specificities. For instance, in the yeast Yarrowia lipolytica, five ACOX isozymes have been identified. nih.gov Studies involving gene disruption in this yeast have revealed specific roles for these isozymes: Aox2 shows a preference for long-chain acyl-CoAs, while Aox3 is more active against short-chain fatty acids. nih.gov Aox5, on the other hand, demonstrates activity with fatty acids of all chain lengths. nih.gov In mammals, ACOX1 is a key enzyme in mediating inflammatory responses and the metabolism of reactive oxygen species (ROS). nih.gov The regulation of ACOX activity is crucial, as impaired peroxisomal β-oxidation can lead to the accumulation of VLCFAs, which is associated with several diseases. researchgate.net

Transport Mechanisms of Peroxisomal Acyl-Coenzyme A Derivatives

Once fatty acids are shortened to derivatives like octanoyl-CoA within the peroxisome, they must be transported out to other cellular compartments, primarily the mitochondria, for further metabolism. wikipedia.org Several mechanisms facilitate the export of these peroxisomal acyl-CoA derivatives.

One major pathway involves the conversion of acyl-CoAs to their corresponding acylcarnitine esters. nih.gov This reaction is catalyzed by carnitine acyltransferases located in the peroxisome. Specifically, carnitine octanoyltransferase (CROT) is responsible for converting medium-chain acyl-CoAs, such as octanoyl-CoA, into octanoylcarnitine (B1202733). nih.gov This newly formed octanoylcarnitine, along with acetyl-carnitine produced by carnitine acetyltransferase (CRAT), can then be exported from the peroxisome. nih.gov

Alternatively, peroxisomal acyl-CoA derivatives can be hydrolyzed into free fatty acids and Coenzyme A (CoASH) by enzymes known as acyl-CoA thioesterases (ACOT). nih.gov The resulting free fatty acid (e.g., octanoic acid) and acetate (B1210297) can then be exported to the cytosol, potentially through the pore-forming protein PXMP2. nih.gov It is unclear which specific transporter is responsible for the export of acyl-carnitines. nih.gov

| Transporter/Enzyme | Function in Peroxisomal Export | Product(s) |

| Carnitine Octanoyltransferase (CROT) | Converts octanoyl-CoA to octanoylcarnitine for transport. nih.gov | Octanoylcarnitine |

| Carnitine Acetyltransferase (CRAT) | Converts acetyl-CoA to acetyl-carnitine for transport. nih.gov | Acetyl-carnitine |

| Acyl-CoA Thioesterases (ACOT) | Hydrolyzes acyl-CoAs to free fatty acids. nih.gov | Free Fatty Acid + CoASH |

| PXMP2 | Pore-forming protein that may export free fatty acids and acetate. nih.gov | N/A |

Fatty Acid Anabolism: Lipid Biosynthesis Pathways

Octanoyl-Coenzyme A in De Novo Lipid Synthesis

De novo lipid synthesis is the process of creating fatty acids from precursor molecules, primarily acetyl-CoA. nih.govlumenlearning.com This pathway occurs in the cytosol and involves key enzymes like acetyl-CoA carboxylase and fatty acid synthase. nih.govmedicoapps.org While acetyl-CoA is the direct building block, other acyl-CoAs can influence the process. Long-chain acyl-CoAs, including octanoyl-CoA and palmitoyl-CoA, can act as feedback inhibitors of acetoacetyl-CoA synthetase (AACS). nih.gov AACS is a cytosolic enzyme that converts the ketone body acetoacetate (B1235776) into acetoacetyl-CoA, providing an alternative route for substrates to enter the lipid synthesis pathway that bypasses the enzyme ATP citrate (B86180) lyase. nih.govdoaj.org By inhibiting AACS, octanoyl-CoA can help regulate the contribution of ketone bodies to de novo fatty acid synthesis. nih.gov

Role in Mitochondrial Fatty Acid Synthesis (mtFAS) and Lipoic Acid Biosynthesis

Mitochondria have their own fatty acid synthesis system, known as mtFAS, which is distinct from the cytosolic pathway. nih.govnih.gov The mtFAS pathway is a type II system, meaning it uses a series of discrete enzymes to build acyl chains. nih.gov A primary product of the mtFAS pathway is octanoyl-acyl carrier protein (octanoyl-ACP). nih.govphytomorphology.com This molecule is the essential precursor for the synthesis of lipoic acid, a vital cofactor for several key mitochondrial enzyme complexes. nih.govphytomorphology.com

The biosynthesis of lipoic acid from octanoyl-ACP proceeds in a series of steps:

Octanoyl Transfer: An octanoyl moiety is transferred from octanoyl-ACP to specific lysine (B10760008) residues on the target apoproteins. researchgate.netresearchgate.net This reaction is catalyzed by an octanoyltransferase, such as Lipoyl(octanoyl) transferase 2 (LIPT2) or LipB. nih.govphytomorphology.comresearchgate.net

Sulfur Insertion: The enzyme lipoic acid synthase (LIAS), also known as LipA, then inserts two sulfur atoms into the octanoyl chain at carbons 6 and 8. researchgate.netnih.gov This converts the attached octanoyl group into a functional lipoyl group. researchgate.net

The resulting lipoylated enzymes, including the pyruvate (B1213749) dehydrogenase (PDH) complex and α-ketoglutarate dehydrogenase (KGDH), are critical for central metabolism. msu.edu Therefore, octanoyl-CoA's derivative, octanoyl-ACP, directly links mitochondrial fatty acid synthesis to the functional activation of crucial metabolic enzymes. nih.gov

Interconversion and Linkages with Other Macroscopic Metabolic Pathways

Contribution to Energy Production and Homeostasis

Octanoyl-coenzyme A is a significant intermediate in fatty acid metabolism and plays a crucial role in cellular energy production. chemimpex.com It is a key product of the peroxisomal β-oxidation of very-long-chain fatty acids. nih.govwikipedia.org After its formation in the peroxisome, octanoyl-CoA (or its carnitine derivative, octanoylcarnitine) is transported to the mitochondria. nih.govwikipedia.org

Inside the mitochondria, octanoyl-CoA enters the mitochondrial β-oxidation pathway. Through successive rounds of this cycle, it is broken down into molecules of acetyl-CoA. nih.govyoutube.com This acetyl-CoA then enters the citric acid cycle (Krebs cycle) to be oxidized, a process that generates the reducing equivalents NADH and FADH₂. wikipedia.orgwikipedia.org These molecules, in turn, donate electrons to the electron transport chain, driving the production of large amounts of ATP, the cell's primary energy currency. nih.gov

| Pathway | Role of Octanoyl-CoA | End Product for Energy Metabolism |

| Peroxisomal β-Oxidation | Endpoint product from very-long-chain fatty acids. wikipedia.org | Octanoyl-CoA |

| Mitochondrial β-Oxidation | Substrate for further breakdown. nih.gov | Acetyl-CoA |

| Citric Acid Cycle | Acetyl-CoA derived from octanoyl-CoA enters the cycle. wikipedia.org | NADH, FADH₂ |

| Oxidative Phosphorylation | NADH and FADH₂ are used to generate ATP. nih.gov | ATP |

Integration with Carbohydrate and Amino Acid Metabolism

The metabolic fate of octanoyl-CoA is intricately linked with the processing of carbohydrates and amino acids, primarily through its breakdown product, acetyl-CoA. The catabolism of octanoyl-CoA via mitochondrial beta-oxidation yields multiple molecules of acetyl-CoA, a central metabolite that influences and is influenced by the other major energy-yielding pathways. nih.govnih.gov

The increased concentration of acetyl-CoA derived from the oxidation of fatty acids like octanoate (B1194180) serves as a critical regulatory signal. nih.gov High levels of mitochondrial acetyl-CoA allosterically inhibit the pyruvate dehydrogenase complex (PDH), the enzyme that converts pyruvate—the end product of glycolysis—into acetyl-CoA. portlandpress.com This inhibition effectively dampens carbohydrate oxidation, conserving glucose, which is particularly important during periods of fasting when glucose levels are low. nih.govportlandpress.com By slowing the entry of glucose-derived carbons into the tricarboxylic acid (TCA) cycle, the acetyl-CoA from fatty acid oxidation ensures that the energy needs of the cell are met without depleting precious glucose reserves. creative-proteomics.com The acetyl-CoA produced from octanoyl-CoA can then enter the TCA cycle to generate reduced electron carriers (NADH and FADH2) for ATP production. nih.govaocs.org

Recent research has also uncovered a direct link between octanoyl-CoA's precursor, octanoic acid, and the metabolism of branched-chain amino acids (BCAAs). Studies have shown that octanoic acid can promote the catabolism of BCAAs in the liver. nih.gov It achieves this by inhibiting the enzyme branched-chain alpha-keto acid dehydrogenase kinase (BCKDK). nih.gov This kinase normally phosphorylates and inactivates the branched-chain alpha-keto acid dehydrogenase complex (BCKDC), the rate-limiting enzyme in BCAA degradation. nih.gov By inhibiting BCKDK, octanoic acid leads to a more active, dephosphorylated BCKDC, thereby enhancing the breakdown of BCAAs for energy or other metabolic purposes. nih.gov This represents a significant point of cross-talk between fatty acid and amino acid metabolism.

Involvement in Ketogenesis

During states of prolonged fasting, low carbohydrate intake, or in uncontrolled diabetes, the liver initiates a process called ketogenesis to produce an alternative fuel source for extrahepatic tissues like the brain and heart. wikipedia.orgmhmedical.com Octanoyl-CoA plays a significant role in this pathway as a substrate for beta-oxidation, which generates the necessary precursor for ketone body synthesis. nih.gov

The beta-oxidation of octanoyl-CoA in the mitochondria of liver cells produces acetyl-CoA. nih.govnih.gov When the rate of fatty acid oxidation is high, the production of acetyl-CoA can exceed the capacity of the TCA cycle, especially since a key TCA cycle intermediate, oxaloacetate, is diverted towards gluconeogenesis. mhmedical.comnih.gov This accumulation of acetyl-CoA shunts it towards the ketogenic pathway. wikipedia.orgresearchgate.net

The process of ketogenesis involves the following key enzymatic steps:

Thiolase (also known as acetyl-CoA acetyltransferase) catalyzes the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. nih.gov

HMG-CoA synthase then combines acetoacetyl-CoA with a third molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is the rate-limiting step in ketogenesis. nih.govresearchgate.net

HMG-CoA lyase cleaves HMG-CoA into acetoacetate, one of the primary ketone bodies, and acetyl-CoA. nih.gov

Acetoacetate can then be reduced to another ketone body, D-3-hydroxybutyrate, or spontaneously decarboxylate to form acetone. nih.govbyjus.com These ketone bodies are then released from the liver into the bloodstream to be used by other tissues for energy. mhmedical.com The regulation of ketogenesis is tightly controlled by hormones; low insulin (B600854) and high glucagon (B607659) levels stimulate the release of fatty acids from adipose tissue and promote their oxidation in the liver, thereby increasing the supply of substrates like octanoyl-CoA for ketone body production. wikipedia.orgnih.gov

Enzymology and Reaction Kinetics of Octanoyl Coenzyme a Metabolism

Characterization of Enzymes Directly Utilizing Octanoyl-Coenzyme A

Octanoyl-coenzyme A is a critical intermediate in fatty acid metabolism, serving as a substrate for several key enzymes. The characterization of these enzymes, their reaction kinetics, and their mechanisms of action are fundamental to understanding their physiological roles. This section details the enzymology of three primary enzymes that directly utilize octanoyl-coenzyme A: Ghrelin O-Acyltransferase (GOAT), Carnitine O-Octanoyltransferase (CROT), and Medium-Chain Acyl-Coenzyme A Dehydrogenase (MCAD).

Ghrelin O-Acyltransferase (GOAT)

Ghrelin O-acyltransferase (GOAT), also known as membrane-bound O-acyltransferase domain-containing 4 (MBOAT4), is an integral membrane enzyme responsible for a unique post-translational modification. royalsocietypublishing.orgwikipedia.org It catalyzes the transfer of an octanoyl group from octanoyl-CoA to the serine-3 residue of the ghrelin peptide, a crucial step for the hormone's biological activity. royalsocietypublishing.orgpnas.orgpnas.org This acylation is essential for ghrelin to bind its receptor, GHS-R1a, and exert its effects on appetite stimulation and metabolic regulation. royalsocietypublishing.orgnih.gov

The precise catalytic mechanism of GOAT is an area of active investigation, with evidence suggesting a process that may involve conserved residues typical of the MBOAT family. royalsocietypublishing.org Two highly conserved residues, an asparagine (Asn307) and a histidine (His338), are essential for its catalytic activity. wikipedia.orgtdl.org These residues are located on opposite sides of the endoplasmic reticulum membrane, with the luminal His338 being critical for catalysis. wikipedia.org

Two potential mechanisms have been proposed for the transfer of the octanoyl group:

Direct Transfer: The octanoyl-CoA thioester carbonyl is positioned for a direct nucleophilic attack by the hydroxyl group of ghrelin's serine-3 residue. royalsocietypublishing.orgnih.gov

Two-Step Ping-Pong Mechanism: This mechanism involves the formation of a covalent acyl-enzyme intermediate. royalsocietypublishing.orgnih.gov This would require a nucleophilic residue within the enzyme's active site to first accept the octanoyl group from octanoyl-CoA before transferring it to ghrelin. royalsocietypublishing.org

GOAT exhibits a strong preference for octanoyl-CoA as its acyl donor substrate, although it can utilize other medium-chain fatty acyl-CoAs. nih.govoup.com In vitro assays have shown that while GOAT can use acyl-CoAs with chain lengths from two to ten carbons, its preference is strongest for the eight-carbon octanoyl chain. nih.gov Interestingly, some in vitro studies have indicated that GOAT may modify ghrelin more efficiently with hexanoyl-CoA than with octanoyl-CoA, even though octanoylation is the predominant form found in vivo. oup.com The enzyme is highly specific for the ghrelin peptide, recognizing the N-terminal sequence, particularly the Gly-1, Ser-3, and Phe-4 residues. tdl.org It is believed that ghrelin is the sole protein substrate for GOAT in the human proteome. nih.gov

| Substrate | Apparent Km | Source |

|---|---|---|

| Proghrelin | 6 µM | tdl.org |

| Octanoyl-CoA | 0.6 µM | tdl.org |

While a complete experimental structure of GOAT is not yet available, computational modeling and biochemical studies have provided insights into its architecture. wikipedia.org GOAT is a polytopic membrane protein predicted to have eleven transmembrane domains. wikipedia.org A key structural feature is an acyl binding pocket located within the enzyme's interior. nih.gov This pocket accommodates the octanoyl chain of the octanoyl-CoA molecule. The structure of GOAT complexed with octanoyl-CoA suggests that enzyme residues form multiple contacts with the lipid chain, securing it for the acylation reaction. nih.gov This internal channel allows the enzyme to access the cytosolic octanoyl-CoA and present it to the proghrelin substrate within the lumen of the endoplasmic reticulum. royalsocietypublishing.org

Carnitine O-Octanoyltransferase (CROT)

Carnitine O-octanoyltransferase (CROT) is a peroxisomal enzyme belonging to the carnitine acyltransferase family. wikipedia.orgresearchgate.net Its primary role involves the metabolism of medium-chain fatty acids that are shortened via peroxisomal beta-oxidation. researchgate.net

CROT catalyzes the reversible transfer of an acyl group from a coenzyme A thioester to L-carnitine. wikipedia.orgfrontiersin.org Specifically, it facilitates the reaction between octanoyl-CoA and L-carnitine to produce L-octanoylcarnitine and free coenzyme A. wikipedia.org

Reaction: Octanoyl-CoA + L-carnitine ⇌ L-octanoylcarnitine + CoA wikipedia.org

This reaction is crucial because mitochondrial membranes are impermeable to acyl-CoAs. frontiersin.orgnih.gov By converting medium-chain acyl-CoAs like octanoyl-CoA into their corresponding acylcarnitines, CROT allows for the transport of these fatty acid chains out of the peroxisome and into the mitochondria for complete oxidation. researchgate.netfrontiersin.orgnih.gov The reaction is readily reversible and does not require energy input. wikipedia.org While its canonical substrate is octanoyl-CoA, CROT can also act on other medium-chain acyl-CoAs, such as hexanoyl-CoA, and even some short-chain acyl-CoAs like acetyl-CoA. wikipedia.org In the absence of carnitine acetyltransferase (CRAT), CROT can contribute to the production of acetyl-CoA from acetylcarnitine. wikipedia.orgnih.gov

| Substrate Class | Examples | Primary Function | Source |

|---|---|---|---|

| Medium-Chain Acyl-CoAs | Octanoyl-CoA, Hexanoyl-CoA | Canonical substrates for acylcarnitine formation | wikipedia.orgresearchgate.net |

| Short-Chain Acyl-CoAs | Acetyl-CoA, Propionyl-CoA, Butyryl-CoA | Can be utilized, especially in the absence of other transferases | wikipedia.org |

| Branched-Chain Fatty Acyl-CoAs | 4,8-dimethylnonanoyl-CoA | Metabolism of pristanic acid derivatives | wikipedia.org |

Medium-Chain Acyl-Coenzyme A Dehydrogenase (MCAD)

Medium-Chain Acyl-Coenzyme A Dehydrogenase (MCAD) is a mitochondrial enzyme that plays a vital role in fatty acid β-oxidation. e-lactancia.orgwikipedia.org It is specific for fatty acyl-CoAs with chain lengths between four and twelve carbons. e-lactancia.orgrevvity.com

The enzyme catalyzes the initial dehydrogenation step in the β-oxidation spiral for medium-chain fatty acids. wikipedia.orgrevvity.com In this reaction, MCAD introduces a double bond between the alpha (C2) and beta (C3) carbons of the acyl-CoA chain, with octanoyl-CoA being a prime substrate. This process is crucial for breaking down fats to produce energy, particularly during periods of fasting when glycogen (B147801) stores are depleted. e-lactancia.orgwikipedia.org A deficiency in the MCAD enzyme, an inherited autosomal recessive disorder, impairs the body's ability to break down medium-chain fats. wikipedia.orgmedlineplus.gov This leads to an accumulation of octanoylcarnitine (B1202733) (C8-acylcarnitine) and other medium-chain acylcarnitines, which can be detected in diagnostic tests. e-lactancia.orgnih.gov The inability to properly metabolize these fats results in hypoketotic hypoglycemia and can lead to severe clinical outcomes if not managed. revvity.comnih.gov

Compound Reference Table

| Compound Name |

|---|

| 4,8-dimethylnonanoyl-CoA |

| Acetyl-CoA |

| Acetylcarnitine |

| Butyryl-CoA |

| Coenzyme A (CoA) |

| Ghrelin |

| Hexanoyl-CoA |

| L-carnitine |

| L-octanoylcarnitine |

| Octanoyl-coenzyme A |

| Octanoylcarnitine |

| Proghrelin |

| Propionyl-CoA |

Substrate Specificity and Kinetic Properties

The enzymatic processing of octanoyl-coenzyme A is characterized by a high degree of substrate specificity and distinct kinetic properties. Various enzymes recognize and act upon octanoyl-CoA, each with unique efficiencies.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD): A key enzyme in mitochondrial fatty acid β-oxidation, MCAD, exhibits a high affinity for octanoyl-CoA. For human MCAD, the apparent dissociation constant (KD app) for octanoyl-CoA is approximately 0.12 µM. nih.gov The enzyme's catalytic efficiency (kcat/Km) with octanoyl-CoA is significant, with a reported Km value of 2.8 µM and a catalytic efficiency of 4.0 mM-1s-1. nih.gov This demonstrates that octanoyl-CoA is a preferred substrate for MCAD. The activity of MCAD with octanoyl-CoA is a critical measure in diagnosing MCAD deficiency. sigmaaldrich.com

Acetyl-Coenzyme A Synthetase: This enzyme is responsible for the activation of short-chain fatty acids. While its primary substrate is acetate (B1210297), it can act on other short-chain carboxylic acids. nih.govresearchgate.net However, its activity generally decreases as the carbon chain length increases, making it a poorer enzyme for activating octanoic acid compared to acetic acid. nih.gov Specific kinetic parameters for octanoyl-CoA with acetyl-CoA synthetase are not as extensively documented, reflecting its lower preference for this substrate. nih.govnih.gov

The kinetic parameters of an enzyme, such as Km (the Michaelis constant) and kcat (the turnover number), are fundamental in understanding its efficiency. libretexts.orgunizg.hr A low Km value indicates a high affinity of the enzyme for the substrate, while kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. libretexts.orgtufts.edu

Table 1: Kinetic Properties of Enzymes Acting on Octanoyl-Coenzyme A

| Enzyme | Organism/Tissue | Km (µM) | Catalytic Efficiency (kcat/Km) (mM-1s-1) | Apparent Dissociation Constant (KD app) (µM) |

|---|---|---|---|---|

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Human (recombinant) | 2.8 nih.gov | 4.0 nih.gov | 0.12 nih.gov |

Mitochondrial Octanoyl-Coenzyme A Synthetase

Reaction Mechanism and Product Inhibition Kinetics

Mitochondrial octanoyl-coenzyme A synthetase, an acyl-CoA synthetase, is crucial for the activation of octanoate (B1194180) to octanoyl-CoA within the mitochondria, a necessary step for its subsequent β-oxidation. youtube.comcreative-proteomics.com The activation occurs via a two-step mechanism where the fatty acid is first adenylated by ATP, forming an acyl-adenylate intermediate and pyrophosphate. wikipedia.org In the second step, the acyl group is transferred to coenzyme A, releasing AMP. wikipedia.org

Studies on the enzyme from ox liver mitochondria have revealed its reaction mechanism through product-inhibition kinetics. nih.gov The findings are consistent with a Bi Uni Uni Bi Ping Pong mechanism. nih.gov This complex mechanism describes a specific order of substrate binding and product release. The proposed sequence is:

Coenzyme A (CoA) binds to the enzyme.

Octanoate binds to the enzyme.

Octanoyl-CoA is released.

ATP binds to the enzyme.

Pyrophosphate (PPi) is released.

AMP is released. nih.gov

Furthermore, there is evidence suggesting that more than one molecule of CoA can bind to the enzyme, potentially acting as an allosteric activator. nih.gov

Peroxisomal Acyl-Coenzyme A Oxidases (ACOX)

Peroxisomes also play a role in fatty acid metabolism, particularly for very long-chain fatty acids. wikipedia.org Acyl-CoA oxidases (ACOX) are the first and rate-limiting enzymes in the peroxisomal β-oxidation pathway. mdpi.comrupahealth.comnih.gov There are different isoforms of ACOX with varying substrate specificities. mdpi.comnih.gov

Isoform-Specific Activity Towards Octanoyl-Coenzyme A

The activity of ACOX isoforms towards octanoyl-CoA varies, highlighting a division of labor among these enzymes.

ACOX1: This isoform primarily acts on straight-chain acyl-CoAs. mdpi.comnih.gov Studies on human liver ACOX1 have identified two splice variants, ACOX1a and ACOX1b. nih.gov When their activities towards various saturated fatty acyl-CoAs were compared, both showed a broad range of specificity. However, ACOX1b exhibits a specific activity for octanoyl-CoA that is three times higher than that of ACOX1a. nih.gov A notable activity of 0.6 U/mg is observed for ACOX1b with octanoyl-CoA. nih.gov

ACOX2: This isoform is mainly active towards branched-chain acyl-CoAs, such as the CoA esters of bile acid intermediates. mdpi.comnih.gov

ACOX3: This isoform recognizes different acyl-CoAs, including those with a 2-methyl branch and long-chain fatty acids. mdpi.comnih.gov

This isoform-specific activity ensures that different types of fatty acids are efficiently channeled into the peroxisomal β-oxidation pathway. While octanoyl-CoA is a substrate for ACOX1, it is also considered an end product of peroxisomal β-oxidation that is subsequently transported to the mitochondria for complete oxidation. wikipedia.orgnih.gov

Table 2: Relative Specific Activity of Human ACOX1 Isoforms with Octanoyl-Coenzyme A

| Isoform | Relative Specific Activity |

|---|---|

| ACOX1a | Lower |

| ACOX1b | 3-fold higher than ACOX1a nih.gov |

Enoyl-Coenzyme A Isomerases (e.g., Delta3-Delta2-Enoyl-Coenzyme A Isomerase)

Enoyl-CoA isomerases are essential enzymes in the β-oxidation of unsaturated fatty acids. wikipedia.org They catalyze the isomerization of the double bond from the cis-Δ3 or trans-Δ3 position to the trans-Δ2 position, which is a required intermediate for the subsequent steps of β-oxidation. wikipedia.orgebi.ac.uk

Structural Analysis of Octanoyl-Coenzyme A Complex Formation

To understand the interaction between enoyl-CoA isomerase and its substrates, structural studies have been conducted. The crystal structure of human mitochondrial Δ3-Δ2-enoyl-CoA isomerase (hmEci) complexed with the substrate analogue octanoyl-CoA has been determined at a high resolution of 1.3 Å. nih.gov

This structural analysis reveals several key features of the complex formation:

Binding Pocket: The octanoyl-CoA ligand binds in a manner where the omega-end of the acyl group is situated within a hydrophobic tunnel. nih.gov This tunnel is formed by residues from the loop preceding helix H4 and the side chains of the kinked helix H9. nih.gov

Catalytic Residue: The structure of the complex clearly identifies Glutamate-136 (Glu136) as the sole catalytic residue. nih.gov Mutagenesis studies have confirmed the critical role of Glu136 in the catalytic mechanism. nih.gov The proposed mechanism involves Glu136 acting as a general base to deprotonate the C2 atom of the substrate. ebi.ac.ukebi.ac.uk

Conformation: The binding of octanoyl-CoA highlights a novel mode of binding for the fatty acyl group within the hydratase/isomerase superfamily, to which this enzyme belongs. nih.gov The enzyme is a trimer, which is different from the more common hexameric structure of other enzymes in this superfamily. wikipedia.orgnih.gov The structure also reveals two large, adjacent empty hydrophobic cavities near the active site. nih.gov

This detailed structural information provides a foundation for understanding the substrate specificity and catalytic mechanism of enoyl-CoA isomerases.

Acyl-Coenzyme A Thioesterases (ACOT)

Acyl-CoA thioesterases are a family of enzymes that catalyze the hydrolysis of acyl-CoA thioesters to free fatty acids and coenzyme A (CoASH), thereby playing a crucial role in regulating the intracellular pools of these molecules.

Acyl-Coenzyme A Thioesterase 12 (ACOT12), also known as cytoplasmic acetyl-CoA hydrolase, is a prominent member of the ACOT family. However, studies on the substrate specificity of ACOT12 have revealed that it preferentially hydrolyzes short-chain acyl-CoAs, with a marked preference for acetyl-CoA. Research has demonstrated that ACOT12 does not exhibit hydrolytic activity towards octanoyl-CoA.

While ACOT12 itself is not directly involved in the metabolism of octanoyl-CoA, its regulation provides insights into the control of acyl-CoA pools within the cell. The activity of ACOT12 is subject to allosteric regulation. It is activated by ATP and inhibited by ADP. Furthermore, its enzymatic activity can be inhibited noncompetitively by lipid messengers such as phosphatidic acid (PA) and lysophosphatidic acid (LPA). This regulation is mediated through a C-terminal START domain, highlighting the complex interplay between lipid metabolism and cellular signaling in the control of acyl-CoA thioesterase activity.

Other Contributing Enzymes (e.g., Beta-ketothiolase, L-3-hydroxyacyl-Coenzyme A dehydrogenase)

The catabolism of octanoyl-CoA, primarily through the beta-oxidation pathway, involves a series of enzymatic reactions. Key among these are the reactions catalyzed by beta-ketothiolase and L-3-hydroxyacyl-Coenzyme A dehydrogenase.

Beta-ketothiolase (3-ketoacyl-CoA thiolase) catalyzes the final step in each cycle of beta-oxidation, the thiolytic cleavage of a 3-ketoacyl-CoA. In the context of octanoyl-CoA metabolism, after three cycles of beta-oxidation, beta-ketothiolase would act on 3-ketooctanoyl-CoA. Most beta-ketothiolases exhibit broad substrate specificity. The mitochondrial 3-ketoacyl-CoA thiolase (ACAA2) has been shown to have hydrolase activity on various fatty acyl-CoAs, including octanoyl-CoA. uniprot.org A study on the promiscuous medium-chain 3-keto-acyl-CoA thiolase (MCKAT) has indicated that the accumulation of acyl-CoA esters, which are products of the thiolase reaction, can lead to product inhibition, representing a form of regulation. plos.orgnih.gov

L-3-hydroxyacyl-Coenzyme A dehydrogenase is responsible for the third step of beta-oxidation, catalyzing the NAD+-dependent oxidation of an L-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA. This enzyme has a preference for medium-chain length substrates. nih.gov In the degradation of octanoyl-CoA, this enzyme would convert L-3-hydroxyoctanoyl-CoA to 3-ketooctanoyl-CoA. The pig heart L-3-hydroxyacyl-CoA dehydrogenase is a well-studied example of this class of enzymes. nih.govnih.gov

Fatty Acyl-Coenzyme A Synthetases (e.g., FcsA)

Fatty acyl-CoA synthetases (FACS), also known as fatty acid:CoA ligases, are responsible for the activation of free fatty acids to their corresponding acyl-CoA thioesters, a prerequisite for their involvement in most metabolic pathways. wikipedia.org These enzymes, such as the Escherichia coli FadD, play a central role in the metabolism of exogenous fatty acids. plos.org The activation of octanoic acid to octanoyl-CoA is a critical step for its entry into cellular metabolic pathways.

General Principles of Enzyme Kinetics in Octanoyl-Coenzyme A Pathways

The rates of the enzymatic reactions involving octanoyl-CoA and its metabolites are governed by the principles of enzyme kinetics, with substrate affinity (K_M) and catalytic efficiency (k_cat/K_M) being key parameters.

Substrate Affinity and Catalytic Efficiency (K_M, k_cat values)

The Michaelis constant (K_M) is a measure of the affinity of an enzyme for its substrate, with a lower K_M value indicating a higher affinity. The turnover number (k_cat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of k_cat/K_M is a measure of the enzyme's catalytic efficiency.

For the mitochondrial 3-ketoacyl-CoA thiolase (ACAA2), kinetic parameters for its hydrolase activity with octanoyl-CoA have been determined. uniprot.org

| Enzyme | Substrate | K_M (μM) | k_cat (s⁻¹) |

|---|---|---|---|

| 3-ketoacyl-CoA thiolase (ACAA2) | Octanoyl-CoA | 35 | 0.02 |

Allosteric Regulation of Octanoyl-Coenzyme A-Dependent Enzymes

Allosteric regulation, where the binding of a molecule at one site on an enzyme affects the activity at another site, is a crucial mechanism for controlling metabolic pathways. In the broader context of fatty acid metabolism, long-chain fatty acyl-CoA esters have been shown to act as allosteric activators of AMP-activated protein kinase (AMPK). researchgate.nethrsa.gov AMPK, in turn, is a master regulator of cellular energy homeostasis and can phosphorylate and inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, thereby promoting fatty acid oxidation.

Furthermore, some members of the thioesterase superfamily are subject to allosteric regulation by fatty acids. For instance, Thioesterase Superfamily Member 1 (Them1) is allosterically regulated by the binding of fatty acids to its START domain, which enhances its catalytic activity. biorxiv.org While direct allosteric regulation of beta-ketothiolase and L-3-hydroxyacyl-CoA dehydrogenase by octanoyl-CoA has not been extensively documented, the accumulation of product acyl-CoA esters can lead to feedback inhibition of medium-chain 3-keto-acyl-CoA thiolase, a phenomenon observed under substrate overload conditions. plos.orgnih.govnih.gov

Regulatory Roles and Signaling Functions of Octanoyl Coenzyme a

Protein Acylation: Octanoylation and Broader Acyl-Coenzyme A Modifications

Protein acylation is a post-translational modification that involves the attachment of an acyl group from an acyl-CoA donor to a protein. This process is a critical regulatory mechanism influencing a wide range of cellular activities.

The most prominent example of protein octanoylation is the modification of the peptide hormone ghrelin. tandfonline.comtandfonline.com This process is essential for most of ghrelin's biological functions, particularly its role in energy homeostasis. dntb.gov.uaresearchgate.net

Molecular Mechanism : The octanoylation of ghrelin is a unique post-translational modification catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT). tandfonline.comresearchgate.net GOAT is a member of the membrane-bound O-acyltransferase (MBOAT) family of enzymes. tandfonline.comnih.gov The enzyme specifically transfers an octanoyl group from octanoyl-CoA to the hydroxyl group of the serine residue at position 3 (Ser-3) of the proghrelin peptide. tandfonline.comnih.gov This enzymatic reaction is highly specific, with GOAT showing a preference for an eight-carbon acyl chain. researchgate.net Structurally, GOAT is thought to possess an internal channel that allows cytoplasmic octanoyl-CoA to access the ghrelin substrate, which approaches from the other side of the endoplasmic reticulum membrane. royalsocietypublishing.org

Biological Impact : The attachment of the octanoyl group is indispensable for ghrelin to bind to and activate its cognate receptor, the growth hormone secretagogue receptor type 1a (GHS-R1a). tandfonline.comtandfonline.comresearchgate.net Activation of GHS-R1a initiates a cascade of signaling events that have a profound impact on various physiological processes. royalsocietypublishing.org The primary and most well-known function of acylated ghrelin is the powerful stimulation of appetite and hunger signaling. tandfonline.comdntb.gov.ua Beyond its orexigenic effects, ghrelin signaling influences glucose homeostasis, adipogenesis, cardiovascular health, and growth hormone release. tandfonline.comresearchgate.net The octanoyl modification is therefore a critical determinant of ghrelin's ability to regulate metabolic and neuroendocrine pathways. dntb.gov.ua

| Key Protein | Role in Ghrelin Octanoylation |

| Ghrelin | A 28-amino acid peptide hormone that requires octanoylation for its primary biological activity. tandfonline.comtandfonline.com |

| Ghrelin O-acyltransferase (GOAT) | The enzyme that catalyzes the transfer of an octanoyl group from octanoyl-CoA to the Ser-3 residue of ghrelin. tandfonline.comnih.gov |

| Growth Hormone Secretagogue Receptor 1a (GHS-R1a) | The receptor that is specifically bound and activated by octanoylated ghrelin, initiating downstream signaling. tandfonline.comresearchgate.net |

Octanoylation is one of many types of protein acylation where acyl-CoA molecules serve as the acyl donors. These modifications can occur on different amino acid residues through various enzymatic mechanisms.

O-acylation : This involves the formation of an ester bond between an acyl group and the hydroxyl group of a serine or threonine residue. The octanoylation of ghrelin's serine-3 is a classic example of O-acylation. tandfonline.com

S-acylation : This modification involves the attachment of a fatty acid, such as palmitate, to the thiol group of a cysteine residue, forming a thioester linkage. royalsocietypublishing.org It is a reversible modification that plays a significant role in regulating protein trafficking and function. The enzymes responsible are generally known as palmitoyl (B13399708) acyltransferases (PATs). royalsocietypublishing.org

N-terminal acylation : This occurs on the α-amino group of the first amino acid of a protein. wikipedia.org N-terminal acetylation, catalyzed by N-terminal acetyltransferases (NATs), is a very common modification, affecting a large percentage of proteins in eukaryotes and influencing protein stability and synthesis. wikipedia.org Another form, N-myristoylation, involves the attachment of myistate (a C14 fatty acid) to an N-terminal glycine.

The addition of a fatty acyl chain, which is hydrophobic, can significantly alter a protein's physicochemical properties. This has major consequences for its function and regulation.

Subcellular Localization : Acylation, particularly with longer fatty acids like palmitate, often acts as a membrane anchor, directing otherwise soluble proteins to cellular membranes such as the plasma membrane, Golgi apparatus, or endoplasmic reticulum. nih.gov Acyl-CoA-binding proteins (ACBPs) are involved in transporting acyl-CoA esters and have been found in numerous subcellular locations, suggesting their role in facilitating lipid-dependent processes throughout the cell. nih.govnih.gov For example, the localization of certain transcription factors can be controlled by acylation, sequestering them at the plasma membrane and preventing their entry into the nucleus. nih.gov

Protein-Protein Interactions : The acyl modification can create or modify binding sites for other proteins. creative-diagnostics.com This can facilitate the assembly of signaling complexes at specific cellular locations, such as lipid rafts. mdpi.com For instance, the kinase Fyn is localized to caveolae (a type of lipid raft) where it participates in insulin (B600854) signal transduction, a process dependent on its acylation status. mdpi.com

Signal Transduction : By controlling protein localization and interactions, acylation is a key regulator of signal transduction pathways. creative-diagnostics.com The modification can switch a signaling protein "on" or "off" by moving it into proximity with its activators or substrates. The activation of the GHS-R1a receptor by octanoylated ghrelin is a direct example, triggering downstream signaling through G-proteins that leads to increased intracellular calcium and the activation of pathways like MAPK and Akt/PI3 kinase. royalsocietypublishing.org

While many acylation events are catalyzed by specific enzymes, proteins can also be modified non-enzymatically. This process is driven by the intrinsic chemical reactivity of acyl-CoA thioesters.

The thioester bond in acyl-CoA molecules, including octanoyl-CoA, is energy-rich and susceptible to nucleophilic attack by amino acid side chains, particularly the ε-amino group of lysine (B10760008). nih.gov This can lead to the direct, non-enzymatic transfer of the acyl group to the protein. The rate of this reaction is influenced by the concentration of the acyl-CoA species and the local cellular environment. researchgate.net For instance, the alkaline environment of the mitochondria, combined with high concentrations of metabolites like acetyl-CoA and succinyl-CoA, is thought to promote significant non-enzymatic protein acylation. nih.govresearchgate.net Certain acyl-CoAs are more reactive than others due to their molecular structure, which can facilitate intramolecular catalysis, making them more prone to non-enzymatically modifying proteins. nih.govwustl.edu This non-enzymatic acylation is increasingly recognized as a widespread phenomenon that can regulate metabolic pathways in response to the metabolic state of the cell. nih.gov

Transcriptional Regulation of Gene Expression

Acyl-CoA molecules, including octanoyl-CoA, can directly regulate gene expression by acting as signaling molecules that bind to and modulate the activity of transcription factors.

A well-characterized example of transcriptional regulation by an acyl-CoA is the fatty acid degradation regulator (FadR) in Escherichia coli. wikipedia.org

Mechanism of Action : FadR is a dual-function transcription factor that plays a central role in balancing fatty acid metabolism. nih.gov In the absence of fatty acids, FadR acts as a repressor of the fad genes, which are responsible for fatty acid degradation (β-oxidation). nih.gov It achieves this by binding to specific operator sites in the DNA. Simultaneously, FadR acts as an activator for the fab genes, which are required for fatty acid biosynthesis. nih.govnih.gov

Ligand Binding and Regulation : When long-chain acyl-CoA molecules (such as oleoyl-CoA or palmitoyl-CoA, and to a lesser extent, medium-chain ones like octanoyl-CoA) become available, they bind to a specific pocket in the C-terminal domain of the FadR protein. wikipedia.orgnebraska.edu This binding induces a significant conformational change in the FadR dimer, which in turn prevents it from binding to DNA. wikipedia.orgscienceopen.com The dissociation of FadR from the DNA derepresses the fad genes, allowing the cell to break down fatty acids for energy. nih.gov Concurrently, the release of FadR cancels its activation of the fab genes, thus downregulating fatty acid synthesis. nih.gov This elegant mechanism allows E. coli to precisely control its fatty acid metabolic pathways in direct response to the availability of fatty acids in its environment, as sensed by the intracellular pool of acyl-CoAs. scienceopen.com

| Regulator | Ligand | DNA Target | Regulatory Effect of Ligand Binding |

| FadR | Long-chain acyl-CoA | fad regulon operator | Dissociation of FadR from DNA, leading to derepression (activation) of fatty acid degradation genes. nih.govscienceopen.com |

| FadR | Long-chain acyl-CoA | fab gene promoters | Dissociation of FadR from DNA, leading to the cancellation of transcriptional activation of fatty acid synthesis genes. nih.govnih.gov |

Role in Histone Acylation and Chromatin Modification

The packaging of DNA into chromatin is a dynamic process, regulated in part by post-translational modifications (PTMs) of histone proteins. nih.gov These modifications, occurring on the flexible N-terminal tails and globular core domains of histones, are crucial for modulating chromatin structure and gene expression. biomodal.com Among the most studied PTMs is histone acetylation, which involves the transfer of an acetyl group from acetyl-CoA to a lysine residue on a histone protein. youtube.com This modification, catalyzed by histone acetyltransferases (HATs), typically neutralizes the positive charge of the lysine residue, weakening the electrostatic interaction between the histone and the negatively charged DNA backbone. youtube.comyoutube.com The result is a more relaxed, open chromatin structure known as euchromatin, which is generally associated with increased DNA accessibility and active gene transcription. nih.govyoutube.com

Beyond acetylation, a growing body of research has identified a diverse array of other histone acylations, including propionylation, butyrylation, crotonylation, and succinylation. nih.govfrontiersin.org These modifications are intrinsically linked to cellular metabolism, as the acyl-CoA donors for these reactions are themselves metabolic intermediates. nih.gov This direct link allows the cell's metabolic state to be translated into epigenetic changes, fine-tuning gene expression to meet cellular needs. nih.govnih.gov

Octanoyl-coenzyme A, as a medium-chain acyl-CoA, can theoretically serve as a donor for histone octanoylation. While less studied than shorter-chain acylations, the principles governing this process are similar. The addition of the eight-carbon octanoyl group to a histone lysine residue would not only neutralize its positive charge but also introduce a significantly larger and more hydrophobic moiety compared to an acetyl group. This could lead to unique structural changes in chromatin and recruit specific "reader" proteins that recognize this particular mark, thereby eliciting distinct downstream effects on gene regulation. nih.govfrontiersin.org

Studies have shown that various histone acetyltransferases (HATs) can utilize different acyl-CoA substrates, although they often exhibit a strong preference for acetyl-CoA. nih.gov However, the levels of histone acylation can be influenced in a concentration-dependent manner by the availability of different acyl-CoAs. nih.gov Therefore, in cellular contexts where octanoyl-CoA concentrations are elevated, such as in certain metabolic states or inborn errors of metabolism, the potential for histone octanoylation increases. caymanchem.com The functional consequences of such modifications are an active area of investigation, with the potential to influence gene expression in ways distinct from acetylation due to the different physicochemical properties of the octanoyl group. nih.gov Non-enzymatic acylation of histones is also possible, driven by the chemical reactivity of acyl-CoAs, particularly at high concentrations. nih.gov

Table 1: Overview of Selected Histone Lysine Acylations and Their Properties

Allosteric Modulation of Metabolic Enzymes by Octanoyl-Coenzyme A and Related Acyl-CoAs

Allosteric regulation is a fundamental mechanism for controlling metabolic pathways, allowing cells to rapidly respond to changing conditions by modulating enzyme activity. numberanalytics.com This process involves the binding of an effector molecule to a site on the enzyme distinct from the active site, inducing a conformational change that either activates or inhibits the enzyme's function. numberanalytics.comkhanacademy.org Acyl-CoA esters, including octanoyl-CoA, are key allosteric regulators, providing direct feedback on the status of fatty acid metabolism. nih.govmdpi.com

Octanoyl-CoA has been shown to exert allosteric control over several key metabolic enzymes. Research has demonstrated that it can inhibit the activity of both citrate (B86180) synthase and glutamate (B1630785) dehydrogenase. caymanchem.com Citrate synthase is a pace-making enzyme in the citric acid cycle, and its inhibition by octanoyl-CoA signals an abundance of fatty-acid-derived two-carbon units (acetyl-CoA), reducing the entry of new substrates into the cycle. Glutamate dehydrogenase plays a crucial role in linking amino acid and carbohydrate metabolism; its inhibition can modulate anaplerotic flux and neurotransmitter synthesis.

The regulatory effects of acyl-CoAs are not limited to octanoyl-CoA. Long-chain fatty acyl-CoAs (LCFA-CoAs) are known to allosterically inhibit acetyl-CoA carboxylase (ACC), the enzyme responsible for producing malonyl-CoA. nih.gov This is a classic example of feedback inhibition, as malonyl-CoA itself inhibits carnitine palmitoyl-transferase 1 (CPT1), the enzyme that transports LCFAs into the mitochondria for beta-oxidation. nih.govmdpi.com By inhibiting ACC, LCFA-CoAs reduce the synthesis of their own inhibitor (malonyl-CoA), thereby promoting their own oxidation. nih.gov Furthermore, recent findings indicate that LCFA-CoAs can directly and allosterically activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which in turn phosphorylates and inactivates ACC, further promoting fatty acid oxidation. nih.gov While these specific mechanisms have been detailed for LCFA-CoAs, they highlight the broader principle that acyl-CoAs of varying chain lengths serve as critical metabolic sensors that allosterically fine-tune enzyme activity to maintain metabolic balance. numberanalytics.com

Table 2: Examples of Allosteric Regulation by Acyl-Coenzyme A Esters

Integration with Cellular Signaling Networks and Metabolic Feedback Loops

Cellular metabolism is not a collection of isolated pathways but a highly integrated network governed by complex signaling and feedback mechanisms that ensure homeostasis. numberanalytics.com Acyl-CoAs, as central intermediates in fatty acid metabolism, are pivotal in these networks, acting as signals that reflect the cell's nutritional and energetic state. plos.org Octanoyl-CoA, a product of medium-chain fatty acid activation and peroxisomal beta-oxidation, participates in these feedback loops, influencing broader metabolic decisions. nih.govwikipedia.org

Feedback loops are regulatory circuits where the output of a pathway influences its own production, either positively or negatively. numberanalytics.com In fatty acid metabolism, negative feedback is a common theme. For instance, the accumulation of malonyl-CoA, the product of the first committed step in fatty acid synthesis, inhibits the mitochondrial import and subsequent oxidation of long-chain fatty acids. mdpi.comnih.gov This prevents a futile cycle of simultaneous synthesis and breakdown. While octanoyl-CoA does not directly participate in this specific loop in the same way as malonyl-CoA, its own concentration is a signal of fatty acid availability. Elevated levels of octanoyl-CoA can allosterically inhibit enzymes like citrate synthase, providing feedback on the citric acid cycle and energy status. caymanchem.comnumberanalytics.com

The integration of acyl-CoA metabolism with major signaling pathways is critical. The insulin signaling pathway, a key regulator of systemic metabolism, has been shown to control the expression of acyl-CoA synthetases (ACS), the enzymes that activate fatty acids by ligating them to CoA. plos.org This regulation occurs at the transcriptional level, often mediated by transcription factors like FOXO. plos.org By controlling the expression of specific ACS enzymes, insulin signaling can direct fatty acids toward either storage or catabolism. Octanoyl-CoA is formed by the action of medium-chain acyl-CoA synthetases (ACSMs), whose expression is also subject to tissue-specific and metabolic regulation. plos.orgnih.gov This places the production of octanoyl-CoA, and thus its availability to participate in histone modification and allosteric regulation, under the control of overarching signaling networks that respond to hormonal and nutritional cues. plos.org Therefore, octanoyl-CoA acts not just as a metabolite but as a signaling molecule integrated into feedback loops that connect fatty acid processing with central metabolic control and epigenetic regulation. mdpi.com

Subcellular Compartmentalization and Transport of Octanoyl Coenzyme a

Distribution of Octanoyl-Coenzyme A Pools Across Organelles

The compartmentalization of octanoyl-CoA allows for the simultaneous and independent regulation of various metabolic processes. Each subcellular pool is characterized by its unique dynamics of synthesis, utilization, and transport.

The cytosol serves as a central hub for acetyl-CoA metabolism, and this principle extends to medium-chain acyl-CoAs like octanoyl-CoA nih.govplos.org. The cytosolic pool is indispensable for biosynthetic pathways, including the synthesis of fatty acids and sterols plos.org. The concentration of octanoyl-CoA in the cytosol is dynamically regulated, influenced by its synthesis from octanoate (B1194180) by cytosolic acyl-CoA synthetases and its transport from other organelles. Organellar membranes are generally impermeable to acyl-CoAs, necessitating specific transport systems to move these molecules between compartments plos.org. The cytosolic pool of octanoyl-CoA is a key substrate for enzymes located in the endoplasmic reticulum, such as those involved in protein acylation researchgate.net.

The primary role of the mitochondrial octanoyl-CoA pool is to serve as a substrate for β-oxidation, a major pathway for cellular energy production nih.gov. The formation and maintenance of this pool exhibit significant tissue-specific differences. In the liver, free octanoate can be directly activated to octanoyl-CoA within the mitochondrial matrix by medium-chain acyl-CoA synthetases (ACSMs) nih.gov. This allows the liver to efficiently process dietary medium-chain fatty acids. In contrast, heart and skeletal muscle mitochondria lack this high level of ACSM activity and are largely unable to activate free octanoate nih.gov. These tissues are more reliant on importing octanoyl moieties in the form of octanoylcarnitine (B1202733), which is then converted back to octanoyl-CoA inside the mitochondria nih.gov. Beyond its role in energy metabolism, mitochondrial octanoyl-ACP, a derivative of octanoyl-CoA, is a required precursor for the biosynthesis of lipoic acid, an essential cofactor for several key mitochondrial enzyme complexes wikipedia.org.

Table 1: Tissue-Specific Mechanisms for Mitochondrial Octanoyl-CoA Formation

| Tissue | Primary Mechanism for Octanoyl-CoA Formation | Key Enzymes/Processes | Metabolic Significance |

| Liver | Direct activation of free octanoate within the mitochondrial matrix. nih.gov | Medium-Chain Acyl-CoA Synthetases (ACSMs). nih.gov | Rapid processing of dietary medium-chain fatty acids for energy and ketogenesis. nih.gov |

| Heart & Skeletal Muscle | Import of octanoylcarnitine followed by conversion to octanoyl-CoA. nih.gov | Carnitine O-octanoyltransferase (CrOT) or other carnitine acyltransferases. nih.gov | Utilization of octanoyl groups primarily derived from peroxisomal oxidation. nih.gov |

Peroxisomes are crucial sites for the β-oxidation of very long-chain fatty acids (VLCFAs) and dicarboxylic fatty acids nih.gov. This process is not typically carried to completion within the peroxisome. Instead, the fatty acids are chain-shortened, leading to the production of acetyl-CoA and medium-chain acyl-CoAs, such as octanoyl-CoA nih.gov. This peroxisomal pool of octanoyl-CoA is thus a direct product of the breakdown of longer fatty acids. To be further metabolized for energy, these medium-chain acyl-CoAs must be exported from the peroxisome, primarily to the mitochondria nih.gov. This export is facilitated by peroxisomal carnitine acyltransferases, namely carnitine octanoyltransferase (CrOT) and carnitine acetyltransferase (CRAT), which convert the acyl-CoAs into their corresponding acylcarnitines nih.govnih.gov.

Table 2: Key Enzymes in Peroxisomal Octanoyl-CoA Metabolism

| Enzyme | Location | Function |

| Acyl-CoA Oxidase 1 (ACOX1) | Peroxisomal Matrix | Catalyzes the first step of peroxisomal β-oxidation of straight-chain fatty acids. |

| D-bifunctional protein (MFP2) | Peroxisomal Matrix | Catalyzes the second and third steps of β-oxidation for specific fatty acids. nih.gov |

| Peroxisomal Thiolases (ACAA1/2) | Peroxisomal Matrix | Catalyzes the final thiolytic cleavage step, producing shortened acyl-CoAs like octanoyl-CoA. nih.gov |

| Carnitine Octanoyltransferase (CrOT) | Peroxisomal Membrane/Matrix | Converts medium- and long-chain acyl-CoAs to their respective acylcarnitines for export. nih.govnih.gov |

| Carnitine Acetyltransferase (CRAT) | Peroxisomal Membrane/Matrix | Converts short-chain acyl-CoAs to their respective acylcarnitines for export. nih.govnih.gov |

A significant metabolic role for octanoyl-CoA occurs at the endoplasmic reticulum (ER). The ER-resident enzyme ghrelin O-acyltransferase (GOAT) specifically utilizes octanoyl-CoA from the cytoplasm to catalyze the acylation of the hormone ghrelin researchgate.net. This post-translational modification is essential for ghrelin's physiological activity. This establishes a clear requirement for octanoyl-CoA availability at the cytoplasmic face of the ER. While specific transporters for octanoyl-CoA into the ER lumen are not fully characterized, the existence of an ER-localized acetyl-CoA transporter in some organisms suggests mechanisms for acyl-CoA import may exist for processes like fatty acid elongation nih.gov.

Inter-Compartmental Transport Mechanisms

The movement of octanoyl-CoA and its derivatives between subcellular compartments is essential for integrating different metabolic pathways. The carnitine shuttle system is the primary mechanism for this transport, particularly for moving acyl groups destined for mitochondrial oxidation.

The carnitine shuttle is a multi-component system responsible for transporting acyl groups across the inner mitochondrial membrane, which is impermeable to acyl-CoAs nih.govmhmedical.com. While it is famously known for transporting long-chain fatty acids from the cytosol into the mitochondria for β-oxidation, its role for medium-chain fatty acids like octanoate is more nuanced nih.gov.

The oxidation of medium-chain fatty acids is often described as being largely independent of the carnitine shuttle for mitochondrial entry nih.gov. However, the shuttle is critically important for the inter-organelle transport of octanoyl groups, specifically from the peroxisome to the mitochondrion nih.gov. As described, octanoyl-CoA produced during peroxisomal β-oxidation is converted to octanoylcarnitine by CrOT nih.gov. This octanoylcarnitine can then exit the peroxisome and enter the mitochondrial matrix. This transport across the inner mitochondrial membrane is mediated by the carnitine-acylcarnitine translocase (CACT), which exchanges octanoylcarnitine from the intermembrane space for a molecule of free carnitine from the matrix mhmedical.comresearchgate.net. Once inside the matrix, the octanoyl group is transferred back to coenzyme A by a mitochondrial carnitine acyltransferase, which could be carnitine palmitoyltransferase 2 (CPT2) or the mitochondrial isoform of CrOT, reforming octanoyl-CoA for β-oxidation nih.govmhmedical.com.

Table 3: Components of the Carnitine Shuttle Involved in Octanoyl Group Transport

| Component | Subcellular Location | Function in Octanoyl Group Transport |

| Carnitine Octanoyltransferase (CrOT) | Peroxisomes | Converts peroxisomally-generated octanoyl-CoA to octanoylcarnitine for export. nih.govnih.gov |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Translocates octanoylcarnitine from the intermembrane space into the mitochondrial matrix in exchange for free carnitine. mhmedical.comresearchgate.net |

| Carnitine Palmitoyltransferase 2 (CPT2) / CrOT | Inner Mitochondrial Membrane (Matrix Side) | Converts imported octanoylcarnitine back into octanoyl-CoA within the mitochondrial matrix. nih.govmhmedical.com |

Role of Specific Transporters (e.g., ABCD1, PXMP2)

The transport of acyl-CoA molecules across organellar membranes is a critical process managed by specific protein transporters. While some transporters are highly specific for certain acyl-chain lengths, the direct transport of octanoyl-CoA, a medium-chain fatty acyl-CoA, is not the primary function of transporters like ABCD1, which are specialized for longer chain fatty acids.

ABCD1 (ALDP) : The ATP-binding cassette (ABC) transporter subfamily D member 1 (ABCD1), also known as the adrenoleukodystrophy protein (ALDP), is a key peroxisomal membrane protein. biorxiv.orgmdpi.com Its primary role is to mediate the ATP-dependent import of very-long-chain fatty acids (VLCFAs; ≥C22:0), typically in the form of their CoA esters, from the cytosol into the peroxisome for β-oxidation. mdpi.comresearchgate.net Dysfunction of the ABCD1 transporter leads to the accumulation of VLCFAs, which is characteristic of the neurodegenerative disorder X-linked adrenoleukodystrophy (X-ALD). biorxiv.orgmdpi.com While the family of peroxisomal ABC transporters, including ABCD1, ABCD2, and ABCD3, are responsible for transporting a variety of lipid substrates into the peroxisome, their specificity varies. nih.govnih.gov ABCD1 itself shows the highest activity towards VLCFA-CoAs. nih.gov Although β-oxidation in peroxisomes can produce octanoyl-CoA which is then further metabolized in mitochondria, the direct import of cytosolic octanoyl-CoA into peroxisomes is not the main described function of ABCD1. nih.gov

PXMP2 (PMP22) : The peroxisomal membrane protein 2 (PXMP2), formerly known as PMP22, is not a specific transporter for octanoyl-CoA but rather a channel-forming protein within the peroxisomal membrane. nih.gov Research has shown that PXMP2 forms a pore that allows for the diffusion of small hydrophilic solutes across the peroxisomal membrane. nih.gov This channel is size-selective, with an estimated exclusion limit of around 600 Daltons. nih.gov This property suggests that the peroxisomal membrane is permeable to small metabolites. However, larger, "bulky" molecules such as coenzyme A and its thioesters, including octanoyl-CoA, are too large to pass through this channel and therefore require specific, active transport mechanisms to cross the peroxisomal membrane. nih.gov

| Transporter | Location | Primary Substrate(s) | Role Related to Octanoyl-CoA |

| ABCD1 | Peroxisomal Membrane | Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) | Not a primary transporter for octanoyl-CoA; transports longer acyl-CoA chains into the peroxisome for β-oxidation, a process that can ultimately yield medium-chain acyl-CoAs. |

| PXMP2 | Peroxisomal Membrane | Small hydrophilic solutes (<600 Da) | Functions as a non-specific channel; it does not transport the bulky octanoyl-CoA molecule, which requires a dedicated transporter. nih.gov |

In Situ Generation and Consumption within Compartments

Due to the limited direct transport of octanoyl-CoA across membranes, its presence within organelles often relies on the import of its precursor, octanoate, followed by activation within the compartment, or its generation from the breakdown of longer fatty acids.

Mitochondria :

Generation : Octanoyl-CoA is a key intermediate in mitochondrial fatty acid metabolism. Free octanoate can cross the mitochondrial membranes and is subsequently activated to octanoyl-CoA within the mitochondrial matrix. This reaction is catalyzed by a mitochondrial octanoyl-coenzyme A synthetase, which utilizes ATP and Coenzyme A. nih.gov

Consumption : The primary fate of octanoyl-CoA within the mitochondria is catabolism through the β-oxidation pathway. It is a direct substrate for the medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes the first step of the β-oxidation spiral for medium-chain fatty acids. nih.gov

Peroxisomes :

Generation : Similar to mitochondria, peroxisomes can import medium-chain fatty acids like octanoate. Once inside the peroxisomal matrix, the fatty acid is activated to its corresponding acyl-CoA ester by an intra-peroxisomal ATP-dependent acyl-CoA synthetase. frontiersin.org Additionally, octanoyl-CoA is an intermediate product of the peroxisomal β-oxidation of very-long-chain fatty acids.

Consumption : Octanoyl-CoA within the peroxisome can undergo further rounds of β-oxidation. nih.gov The resulting shorter acyl-CoAs are then typically transported to the mitochondria for complete oxidation.

Cytosol and Endoplasmic Reticulum (ER) :

Generation : Acyl-CoA synthetases located in the cytosol or on the ER membrane are responsible for activating octanoate to octanoyl-CoA, creating a cytosolic pool of this molecule.

Consumption : Cytosolic octanoyl-CoA serves as an acyl donor for specific enzymatic reactions. A prominent example is the acylation of the hormone ghrelin, a process essential for its biological activity. This reaction is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT), an integral membrane protein located in the endoplasmic reticulum. researchgate.netnih.gov The active site of GOAT utilizes octanoyl-CoA from the cytoplasm to modify the ghrelin peptide. researchgate.net

| Cellular Compartment | In Situ Generation of Octanoyl-CoA | In Situ Consumption of Octanoyl-CoA |

| Mitochondria | Activation of imported octanoate by mitochondrial acyl-CoA synthetases. nih.gov | Substrate for medium-chain acyl-CoA dehydrogenase (MCAD) in the β-oxidation pathway. nih.gov |

| Peroxisomes | Activation of imported octanoate by peroxisomal acyl-CoA synthetases; intermediate from β-oxidation of VLCFAs. frontiersin.org | Substrate for further β-oxidation cycles. nih.gov |

| Cytosol / ER | Activation of octanoate by cytosolic/ER-associated acyl-CoA synthetases. | Acyl donor for ghrelin O-acyltransferase (GOAT) in the ER membrane. researchgate.net |

Advanced Methodologies for Octanoyl Coenzyme a Research

Analytical Techniques for Quantification and Profiling

Precise quantification and comprehensive profiling of octanoyl-CoA are crucial for understanding its roles in various metabolic pathways. A range of analytical techniques, each with distinct advantages, are employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Acyl-Coenzyme A Metabolomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the most sensitive and specific method for the analysis of acyl-CoAs, including octanoyl-CoA. nih.gov This technique is central to acyl-CoA metabolomics, allowing for both targeted quantification and untargeted profiling of a wide range of these metabolites in various biological matrices. nih.gov